5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine scaffold with a thienyl group
Properties
IUPAC Name |
5-methoxycarbonyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c1-20-13(19)8-5-9(10-3-2-4-21-10)16-11(14-8)6-7(15-16)12(17)18/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZZVJEZXOPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NN2C(=C1)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles are condensed with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Substitution Reactions: These involve the substitution of different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms.
Reactions with Acyclic Reagents: Recently developed methods efficiently produce these compounds with high yields through reactions involving acyclic reagents.
Chemical Reactions Analysis
5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions with nucleophiles can lead to a variety of substituted derivatives.
Common reagents used in these reactions include hydrazine hydrate, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is a key motif in many drugs due to its varied biological activities.
Biological Research: It serves as a valuable tool in studying various biological pathways and mechanisms due to its interaction with specific molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar compounds to 5-(methoxycarbonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific thienyl and methoxycarbonyl groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
